5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound contains several functional groups including a pyrimidine ring, an oxadiazole ring, and a mercapto group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The mercapto group (-SH) is a functional group comprising a sulfur atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and oxadiazole rings, along with the mercapto group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the mercapto group is known to be quite reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the mercapto group could confer a certain degree of polarity to the compound, affecting its solubility in different solvents .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
Research into the synthesis of related compounds, such as those derived from 1,3,4-oxadiazole and pyrimidine, showcases innovative approaches to creating these complex molecules. For instance, compounds derived from (±) glyceraldehyde have been synthesized to model acyclic C-nucleosides, providing insights into potential applications in nucleoside analogs and pharmaceuticals (Belkadi & Othman, 2006).
Herbicidal Activity
Novel compounds containing the 1,3,4-oxadiazole ring have been explored for their potential as herbicides. For example, derivatives exhibiting moderate to high levels of activity against various weeds have been synthesized, highlighting the agricultural applications of these chemical structures (Tajik & Dadras, 2011).
Biological Properties and Potential Applications
The synthesis of 6-methylpyrimidine-4-ol derivatives, including those with pyrazole, 1,2,4-triazole, and pyridazine moieties, has been studied for their stimulating action on plant growth. This research indicates the potential of these compounds to enhance agricultural productivity and supports further investigation into their physiological effects on plants (Yengoyan et al., 2020).
Antimicrobial and Antiproliferative Properties
Several studies have synthesized novel derivatives to investigate their antimicrobial and antiproliferative activities. For instance, compounds with the 1,3,4-oxadiazole ring have shown promise in combating microbial infections, suggesting their utility in developing new antimicrobials (Salimon, Salih, & Hussien, 2011). Moreover, benzimidazole molecules hybridized with the oxadiazole ring have been evaluated for their antiproliferative effects, indicating potential applications in cancer therapy (Rashid, Afzal, & Altamimi, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-5-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-4-5(7(14)11-8(15)10-4)2-3-6-12-13-9(17)16-6/h2-3H2,1H3,(H,13,17)(H2,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUVCXZDRCQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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